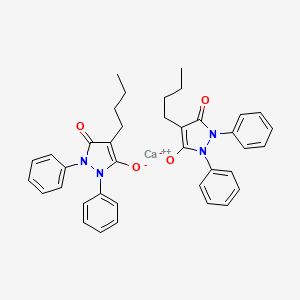
Phenylbutazone calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbutazone calcium is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, antipyretic, and analgesic properties. It is primarily used in veterinary medicine, particularly for the treatment of musculoskeletal disorders in horses. This compound is not commonly used in human medicine due to its potential for severe adverse effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone calcium involves the reaction of phenylbutazone with calcium salts. The process typically includes the following steps:
Preparation of Phenylbutazone: Phenylbutazone is synthesized by the condensation of hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenylhydrazine.
Formation of this compound: Phenylbutazone is then reacted with calcium chloride or calcium acetate in an aqueous or alcoholic medium to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized for maximum yield and minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylbutazone calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidine derivatives
Applications De Recherche Scientifique
Phenylbutazone calcium has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of pyrazolidine derivatives.
Biology: Investigated for its effects on inflammatory pathways and prostaglandin synthesis.
Medicine: Studied for its potential use in treating inflammatory conditions, although its use in human medicine is limited due to safety concerns.
Mécanisme D'action
Phenylbutazone calcium can be compared with other NSAIDs, such as:
Ibuprofen: Unlike this compound, ibuprofen is widely used in human medicine and has a better safety profile.
Aspirin: Aspirin also inhibits COX but has additional antiplatelet effects, making it useful for cardiovascular conditions.
Naproxen: Similar to ibuprofen, naproxen is used for its anti-inflammatory and analgesic properties but has a longer duration of action.
Uniqueness: this compound is unique in its potent anti-inflammatory effects, making it particularly useful in veterinary medicine for treating severe musculoskeletal disorders. its potential for severe adverse effects limits its use in human medicine .
Comparaison Avec Des Composés Similaires
- Ibuprofen
- Aspirin
- Naproxen
- Diclofenac
- Indomethacin
Propriétés
Numéro CAS |
70145-60-7 |
|---|---|
Formule moléculaire |
C38H38CaN4O4 |
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate |
InChI |
InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2 |
Clé InChI |
XMVFRSAMWBGRNR-UHFFFAOYSA-L |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |
SMILES canonique |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |
Apparence |
Solid powder |
| 70145-60-7 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Phenylbutazone calcium; DA-241; DA241; DA 241; P 241; Phenylbutazone calcium salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




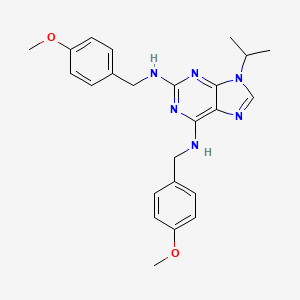
![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)

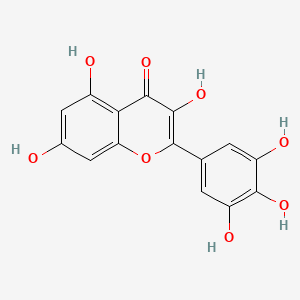



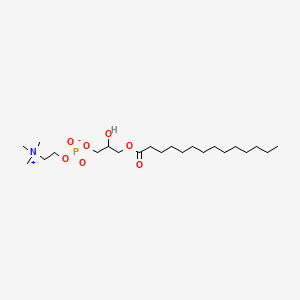
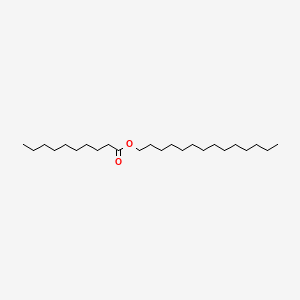
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)


